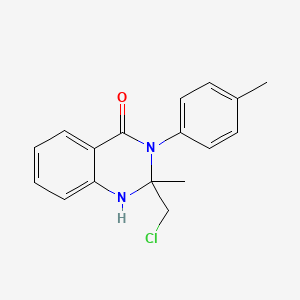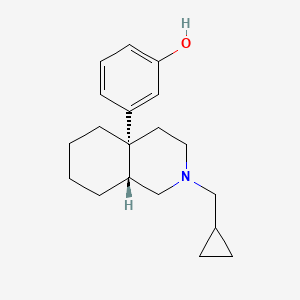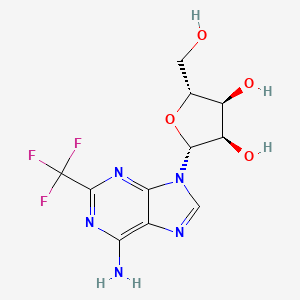
Ácido 11-dodecinóico, éster metílico
Descripción general
Descripción
Methyl dodec-11-ynoate is a useful research compound. Its molecular formula is C13H22O2 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
The exact mass of the compound 11-Dodecynoic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl dodec-11-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl dodec-11-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de colorantes azoicos
Dodec-11-inoato de metilo: se utiliza en la síntesis de colorantes azoicos, que son compuestos donde dos anillos aromáticos están unidos por un puente de nitrógeno. Estos colorantes tienen aplicaciones que van desde la coloración textil hasta los indicadores en diversas reacciones químicas .
Síntesis enzimática de ésteres de azúcar
Este compuesto juega un papel en la síntesis enzimática de ésteres de azúcar. Los ésteres de azúcar son importantes debido a sus aplicaciones en alimentos, productos farmacéuticos y como surfactantes biodegradables. El proceso enzimático ofrece una alternativa más ecológica a los métodos de síntesis química tradicionales .
Aplicaciones de disolventes verdes
El compuesto se está investigando por su posible uso en disolventes eutécticos profundos (DES), que se consideran disolventes ecológicos. Los DES son una mezcla de compuestos que pueden disolver una amplia gama de materiales y se utilizan como alternativas a los disolventes tradicionales en los procesos químicos debido a su baja toxicidad e impacto ambiental .
Síntesis de imidazoles
Dodec-11-inoato de metilo: participa en la síntesis de imidazoles, que son heterociclos utilizados en una variedad de aplicaciones, incluidos productos farmacéuticos, agroquímicos e inhibidores de la corrosión. La capacidad de sintetizar imidazoles de manera eficiente es crucial para el desarrollo de nuevas moléculas funcionales .
Mecanismo De Acción
Mode of Action
The mode of action of 11-Dodecynoic acid, methyl ester involves the conversion of carboxylic acids to methyl esters . This process begins with a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an S N 2 reaction with protonated diazomethane to produce the methyl ester, with nitrogen gas as a leaving group .
Biochemical Pathways
The conversion of carboxylic acids to methyl esters is a common reaction in organic chemistry and biochemistry .
Análisis Bioquímico
Biochemical Properties
They can act as a nucleophile in S N 2 type reactions .
Cellular Effects
Esters are known to have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that esters can undergo hydrolysis under acidic or basic conditions . This process could potentially influence its interactions with biomolecules and its overall mechanism of action.
Metabolic Pathways
It is known that esters are involved in various metabolic pathways and can interact with enzymes and cofactors .
Subcellular Localization
It is known that the subcellular localization of a compound can significantly influence its activity or function .
Propiedades
IUPAC Name |
methyl dodec-11-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h1H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAFEBOAMBOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302569 | |
| Record name | 11-Dodecynoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24567-43-9 | |
| Record name | 11-Dodecynoic acid, methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11-Dodecynoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














